cis Lacidipine
Overview
Description
Cis Lacidipine is a cardiac drug . It is a lipophilic dihydropyridine calcium antagonist with an intrinsically slow onset of activity . It is used to treat hypertension . Its molecular formula is C26H33NO6 and its molecular weight is 455.54 .
Molecular Structure Analysis
Cis Lacidipine has a complex molecular structure. It contains a total of 67 bonds, including 34 non-H bonds, 12 multiple bonds, 11 rotatable bonds, 6 double bonds, 6 aromatic bonds, 2 six-membered rings, 3 esters (aliphatic), and 1 secondary amine (aliphatic) . It is a highly lipophilic molecule that interacts with biological membranes .Chemical Reactions Analysis
The most frequently reported adverse reactions of Lacidipine include headache, flushing, ankle oedema, dizziness, and palpitations, which are typical of dihydropyridine calcium channel blockers as a class .Physical And Chemical Properties Analysis
Cis Lacidipine is a neat product . It is a highly lipophilic molecule that interacts with the biological membranes . Through radiotracer analysis, it was determined that Lacidipine displays a high membrane partition coefficient leading to accumulation of the drug in the membrane and slow rate of membrane washout .Scientific Research Applications
Photostability and Photodegradation
Lacidipine's photostability in various solvents and its behavior under UV-A radiation exposure has been extensively studied. These studies have identified the main photodegradation products of Lacidipine, shedding light on its stability under different conditions, which is crucial for its practical applications in medicine (De Filippis et al., 2002).
Anti-Atherosclerotic Potential
Research has demonstrated Lacidipine's ability to reduce the development of atherosclerotic lesions in animal models, including apoE-deficient mice, an experimental model of atherosclerosis. This suggests its potential use in managing atherosclerosis (Cristofori et al., 2000).
Transdermal Delivery Systems
The formulation of Lacidipine in niosomal gel for transdermal delivery has been investigated. These studies focus on enhancing the drug's permeation and efficiency in hypertension management, highlighting the potential of novel delivery systems for Lacidipine (Qumbar et al., 2017).
Renal Graft Function Preservation
Lacidipine's role in preserving renal graft function in cyclosporine-treated patients has been explored. It demonstrates potential benefits in renal transplant recipients, improving graft function and possibly offering protective effects against cyclosporine-induced nephrotoxicity (Kuypers et al., 2004).
Atherosclerosis Progression
Lacidipine has shown promise in slowing the progression of carotid atherosclerosis. This action, noted in the European Lacidipine Study on Atherosclerosis (ELSA), indicates its utility in hypertension management, specifically in reducing atherosclerosis risk (Zanchetti et al., 2002).
Intranasal Delivery for Hypertension
Studies on intranasal nano-sized lacidipine glycerosomes showcase a novel approach for delivering this medication. This method aims to overcome challenges related to oral bioavailability and first-pass metabolism, potentially revolutionizing how Lacidipine is administered for hypertension (Naguib et al., 2020).
Cardiomyocyte Protection
Lacidipine has been shown to exert protective effects on cardiomyocytes against apoptosis, specifically in the context of TNF-α-induced damage. This suggests its potential use in cardiovascular protection beyond its primary role as an antihypertensive agent (Wang et al., 2015).
Blood Pressure Variability and Diabetic Hypertension
Research on Lacidipine's effects on blood pressure variability in diabetic hypertensive patients indicates its ability to not only reduce blood pressure but also improve baroreflex sensitivity, highlighting its multifaceted therapeutic potential (Frattola et al., 2000).
Safety And Hazards
properties
IUPAC Name |
diethyl 2,6-dimethyl-4-[2-[(Z)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQPCPXONLDCMU-PFONDFGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C\C(=O)OC(C)(C)C)C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514462 | |
Record name | Diethyl 4-{2-[(1Z)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis Lacidipine | |
CAS RN |
103890-79-5 | |
Record name | Diethyl 4-{2-[(1Z)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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